Tert-butyl (6-cyano-2,3-dihydrobenzofuran-3-yl)carbamate
Description
Tert-butyl (6-cyano-2,3-dihydrobenzofuran-3-yl)carbamate (CAS: 2364560-68-7) is a chiral carbamate derivative featuring a 2,3-dihydrobenzofuran scaffold substituted with a cyano group at position 6 and a tert-butyl carbamate moiety at position 2. Its molecular formula is inferred as C₁₃H₁₅N₂O₃, with a predicted boiling point of 399.9 ± 42.0°C, density of 1.21 ± 0.1 g/cm³, and pKa of 11.12 ± 0.20 . This compound is a high-purity (≥97%) intermediate used in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Suppliers include Shanghai Haohong Scientific and Nanjing PharmaBlock Sciences, offering packaging from 1 g to 250 g .
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
tert-butyl N-(6-cyano-2,3-dihydro-1-benzofuran-3-yl)carbamate |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-11-8-18-12-6-9(7-15)4-5-10(11)12/h4-6,11H,8H2,1-3H3,(H,16,17) |
InChI Key |
HRQMXQDRNZGYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl (6-cyano-2,3-dihydrobenzofuran-3-yl)carbamate typically involves:
- Construction of the 2,3-dihydrobenzofuran core with the cyano substituent at the 6-position.
- Introduction of the carbamate protecting group (tert-butyl carbamate) at the 3-position.
This is commonly achieved through multi-step organic synthesis involving:
- Halogenation or nitrile introduction on a benzofuran precursor.
- Carbamate formation via reaction with di-tert-butyl dicarbonate (Boc2O) or related reagents.
Stepwise Preparation Approach
Step 1: Synthesis of 6-cyano-2,3-dihydrobenzofuran precursor
- Starting from a suitably substituted phenol or halogenated benzofuran, the cyano group can be introduced via nucleophilic substitution or palladium-catalyzed cyanation reactions.
- Literature on related compounds (e.g., tert-butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate) indicates that halogenated benzofurans can be converted to cyano derivatives by palladium-catalyzed cyanation using reagents such as zinc cyanide or potassium cyanide under controlled conditions.
Step 2: Formation of tert-butyl carbamate at the 3-position
- The carbamate group is introduced by reacting the amine-containing intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine.
- This reaction is typically performed in anhydrous tetrahydrofuran (THF) or dichloromethane at low temperature (0°C to room temperature) to ensure selectivity and high yield.
Step 3: Purification and characterization
- The crude product is purified by column chromatography using silica gel with solvent systems such as hexane/ethyl acetate mixtures.
- Characterization is performed by NMR spectroscopy (1H, 13C), mass spectrometry, and melting point analysis to confirm structure and purity.
Representative Experimental Conditions and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyanation of halogenated benzofuran | Pd-catalyst, Zn(CN)2 or KCN, THF, 60-80°C, 3-6 h | 60-80% (reported for analogs) | Requires careful control to avoid side reactions |
| Carbamate formation | Boc2O, DMAP, THF, 0°C to RT, 2-3 h | 50-70% | Purification by silica gel chromatography |
Related Synthetic Routes from Literature
- A similar compound, tert-butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate, is synthesized by bromination of the benzofuran ring followed by Boc protection of the amine group.
- Cyanation of halogenated heterocycles is well documented using palladium catalysis, which can be adapted for the benzofuran system.
- Carbamate formation using Boc2O and DMAP in THF is a standard method for protecting amines in complex molecules.
Data Tables Summarizing Key Research Findings
Analytical Characterization
- NMR Spectroscopy: Characteristic signals for tert-butyl group (singlet near 1.5 ppm, 9H), aromatic protons, and signals corresponding to the dihydrobenzofuran ring.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~260 g/mol.
- Melting Point: Typically in the range expected for carbamate derivatives, confirming purity.
- IR Spectroscopy: Strong absorption bands for carbamate carbonyl (~1700 cm^-1) and nitrile (~2200 cm^-1) groups.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(6-cyano-2,3-dihydro-1-benzofuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Tert-butyl N-(6-cyano-2,3-dihydro-1-benzofuran-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-cyano-2,3-dihydro-1-benzofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The cyano group and benzofuran moiety are key functional groups that contribute to its biological activity. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The 6-bromo derivative (MW 314.18) has a higher molecular weight due to bromine’s atomic mass compared to the cyano group .
- The 6-cyano derivative’s electron-withdrawing -CN group lowers the pKa of the carbamate NH, enhancing acidity relative to the electron-donating -OCH₃ group in the methoxy analog .
Commercial Availability
Biological Activity
Tert-butyl (6-cyano-2,3-dihydrobenzofuran-3-yl)carbamate is a chemical compound with the molecular formula C₁₄H₁₆N₂O₃ and a molecular weight of approximately 260.29 g/mol. This compound features a tert-butyl group and a cyano-substituted benzofuran moiety, which contribute to its unique properties and potential biological activities. Its systematic name indicates its structural configuration, which is critical for understanding its interactions with biological systems.
- Molecular Formula : C₁₄H₁₆N₂O₃
- Molecular Weight : 260.29 g/mol
- Boiling Point : Approximately 399.9 °C
- Density : About 1.21 g/cm³ at 20 °C
The compound's reactivity is largely attributed to the cyano group, which can participate in nucleophilic addition reactions, while the carbamate functionality can undergo hydrolysis under acidic or basic conditions, releasing tert-butyl alcohol and the corresponding amine.
The biological activity of this compound is primarily linked to its potential interactions with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes relevant to neurological disorders, positioning it as a candidate for further pharmacological research . The mechanism of action involves its interaction with molecular targets, where the tert-butyl group can be cleaved under acidic conditions, releasing an active carbamate moiety that may exert therapeutic effects.
Potential Therapeutic Applications
Given its structural features, this compound has been explored for various therapeutic applications:
- Neurological Disorders : Its structural similarities to other bioactive compounds suggest potential efficacy in treating neurological conditions.
- Antioxidant Properties : Related compounds have shown antioxidant activity, which may extend to this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl N-(2-hydroxyethyl)-carbamate | Lacks benzofuran structure | Different applications |
| Tert-butyl N-(4-cyanophenyl)carbamate | Contains phenyl ring | Varies in biological profile |
| Tert-butyl N-(6-formyl-2,3-dihydrobenzofuran-3-yl)carbamate | Contains aldehyde instead of cyano | Potentially different reactivity |
This table illustrates how the unique cyano-substituted benzofuran structure of this compound may confer distinct biological activities compared to other related compounds.
Enzyme Inhibition Studies
Recent research has focused on the enzyme inhibition capabilities of this compound. In vitro assays have indicated that it may inhibit specific enzymes involved in metabolic pathways relevant to neurological functions. This inhibition could lead to therapeutic benefits in conditions such as Alzheimer's disease or other neurodegenerative disorders .
Antioxidant Activity
Compounds structurally related to this compound have demonstrated significant antioxidant activity. For instance, studies involving similar benzofuran derivatives showed potent inhibition of lipid peroxidation and low-density lipoprotein (LDL) oxidation, suggesting that this compound might also possess similar protective effects against oxidative stress .
Pharmacological Studies
Ongoing pharmacological studies are evaluating the binding affinity of this compound to various biological targets. These studies are crucial for elucidating its pharmacodynamics and potential therapeutic effects in clinical settings .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl (6-cyano-2,3-dihydrobenzofuran-3-yl)carbamate?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization, protection/deprotection strategies, and carbamate formation. For example, tert-butyl carbamate derivatives are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF or DCM). Cyclization steps may employ catalysts like Pd or Cu for coupling reactions .
- Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C | 65% | |
| Boc Protection | Boc₂O, Et₃N, DCM, RT | 85% |
Q. How is the compound characterized using spectroscopic methods?
- Key Techniques :
- NMR : and NMR confirm regiochemistry and carbamate formation (e.g., tert-butyl group at δ ~1.4 ppm in ) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₅N₂O₃: calc. 283.1083, obs. 283.1085) .
- IR : Stretching vibrations for C≡N (~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) .
Q. What safety considerations are critical when handling this compound?
- Handling Guidelines :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .
- Avoid strong acids/bases to prevent decomposition .
- Store at 2–8°C under inert atmosphere (N₂/Ar) to enhance stability .
Advanced Research Questions
Q. How can low yields in the cyclization step be addressed?
- Troubleshooting :
- Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) with ligands like XPhos to improve turnover .
- Solvent Effects : Replace DMF with DMA or toluene to reduce side reactions .
- Temperature Control : Gradual heating (e.g., 60°C → 100°C) minimizes decomposition .
Q. How can stereochemical uncertainties in the dihydrobenzofuran core be resolved?
- Analytical Strategies :
- X-ray Crystallography : Use SHELX software for single-crystal structure determination .
- Chiral HPLC : Employ a Chiralpak AD-H column (hexane:IPA = 90:10) to separate enantiomers .
- NOESY NMR : Identify spatial proximity of protons to assign configurations .
Q. What computational methods assist in predicting the compound’s reactivity?
- Modeling Approaches :
- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) optimizes transition states for cyclization .
- Molecular Dynamics : Simulate solvent effects on reaction pathways using GROMACS .
- Example Output :
| Parameter | Value |
|---|---|
| Activation Energy (ΔG‡) | 25.3 kcal/mol |
| Solvent (DMF) Dielectric Constant | 36.7 |
Q. How can byproducts during carbamate formation be identified and minimized?
- Byproduct Analysis :
- LC-MS : Detect impurities (e.g., tert-butyl alcohol adducts at m/z 167) .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to optimize Boc₂O stoichiometry .
Q. What stability studies are recommended for long-term storage?
- Experimental Design :
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; analyze via HPLC .
- pH Stability : Test in buffers (pH 1–13) to identify labile conditions .
- Results :
| Condition | Degradation (%) |
|---|---|
| pH 1 (HCl) | 98% in 24h |
| pH 13 (NaOH) | 95% in 24h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
